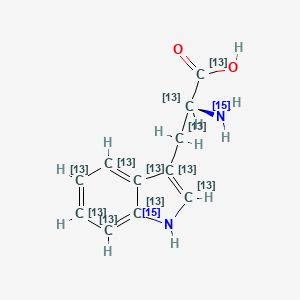

L-Tryptophan-13C11,15N2

Übersicht

Beschreibung

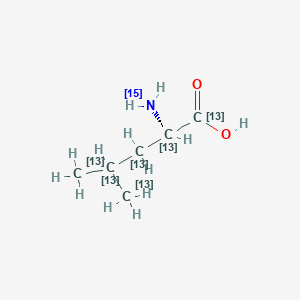

L-Tryptophan-13C11,15N2 is an isotopic analog of L-tryptophan . It is suitable for bio-NMR applications and is also used in the quantitative determination of proteins using mass spectrometry .

Synthesis Analysis

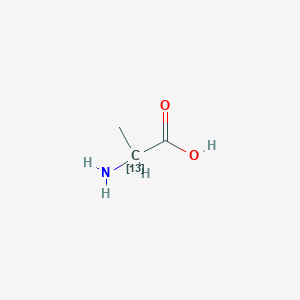

L-Tryptophan-13C11, 99%; 15N2, 98% is an essential amino acid that is important for protein synthesis . Threonine’s isotope-labeled counterparts can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O2 . The InChI is InChI=1S/C11H12N2O2/c12-9 (11 (14)15)5-7-6-13-10-4-2-1-3-8 (7)10/h1-4,6,9,13H,5,12H2, (H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 217.13 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 217.12085061 g/mol .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Infant Nutrition

L-Tryptophan is crucial for protein synthesis and serves as a precursor in serotonin and kynurenine pathways. A study by Huang et al. (2014) focused on determining the tryptophan requirement of term infants using an elemental diet, where L-Tryptophan-13C was instrumental in tracing metabolic processes related to infant nutrition and sleep patterns (Huang et al., 2014).

Isotopic Abundance and Healing Treatments

Trivedi et al. (2021) explored the impact of the Trivedi Effect®-Biofield Energy Healing Treatment on the structural properties and isotopic abundance ratio of L-tryptophan using LC-MS analytical techniques. The study found a significant increase in the isotopic abundance ratio of PM+1/PM in treated L-tryptophan, suggesting potential changes in the molecule's physicochemical properties (Trivedi et al., 2021).

Biochemical Studies and Enzyme Interactions

Research by Lee et al. (1995) using [ul-13C/15N]-l-tryptophan in NMR experiments studied its dynamic properties and interaction with Escherichia coli trp-repressor and operator DNA. This work provided insights into the mechanism of ligand exchange and protein-DNA interactions, important for understanding genetic regulation mechanisms (Lee et al., 1995).

Pharmacological Developments

Modoux et al. (2020) discussed the extensive and complex metabolism of L-Tryptophan, highlighting its importance in various disorders and its potential as a therapeutic target. Disruptions in L-tryptophan metabolism are linked to several neurological and psychiatric disorders, making it a focus for drug development (Modoux et al., 2020).

Nutrition and Health Benefits

Friedman (2018) provided an integrated overview of the nutritional significance of L-tryptophan, its analytical methods, and its potential function in diagnosing and mitigating multiple human diseases. This includes its transformation to bioactive metabolites like serotonin, melatonin, and niacin (Friedman, 2018).

Synthesis Techniques

Van den Berg et al. (1988) reported the preparation of L-tryptophan isotopomers, specifically labeled with 15N and 13C. This synthesis, combining organic synthesis and biotechnology, is critical for further biochemical and medical research (Van den Berg et al., 1988).

Fermentation and BiotechnologyTröndle et al. (2018) and Jing et al. (

- explored the production of L-tryptophan using recombinant Escherichia coli. These studies focused on process performance and fermentation strategies, highlighting the industrial interest in L-tryptophan as an essential amino acid. The research demonstrates the potential of microbial processes in producing L-tryptophan more sustainably and efficiently compared to traditional methods (Tröndle et al., 2018); (Jing et al., 2018).

Metabolic Engineering for L-Tryptophan Production

Gu et al. (2012) and Niu et al. (2019) discussed metabolic engineering strategies to increase L-tryptophan accumulation in Escherichia coli. These studies illustrate the application of genetic manipulation and pathway optimization to enhance L-tryptophan production, making it an economically viable process in the food and pharmaceutical industries (Gu et al., 2012); (Niu et al., 2019).

Detection and Diagnostic Applications

Zhou et al. (2019) reported on the development of Ta2O5/rGO Nanocomposite Modified Electrodes for the detection of L-tryptophan in human serum. This study is significant for medical diagnostics, as detecting tryptophan concentrations can help diagnose and prevent brain-related diseases (Zhou et al., 2019).

Wirkmechanismus

Target of Action

L-Tryptophan-13C11,15N2 is an isotopic analog of L-Tryptophan . L-Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a precursor for several important biomolecules, including serotonin, melatonin, and vitamin B3 .

Mode of Action

As an isotopic analog, this compound behaves similarly to L-Tryptophan in the body It is incorporated into proteins in place of regular L-Tryptophan during protein synthesisThis can be detected using techniques such as mass spectrometry .

Biochemical Pathways

L-Tryptophan is involved in several biochemical pathways. It is converted into serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It is also a precursor for melatonin, a hormone that regulates the sleep-wake cycle. Additionally, L-Tryptophan can be converted into vitamin B3 (niacin) in the body .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of L-Tryptophan. After ingestion, it is absorbed from the intestine into the bloodstream, where it can be taken up by cells and incorporated into proteins. The presence of the 13C and 15N isotopes allows the molecule to be tracked in the body using mass spectrometry .

Result of Action

This can be useful in research studies investigating protein synthesis and turnover .

Action Environment

The action of this compound, like that of L-Tryptophan, can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption from the intestine. Additionally, factors that affect protein synthesis, such as the availability of ribosomes and tRNAs, can influence the incorporation of this compound into proteins .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-ODOYFPBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

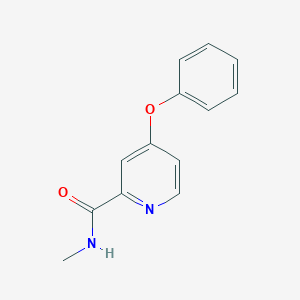

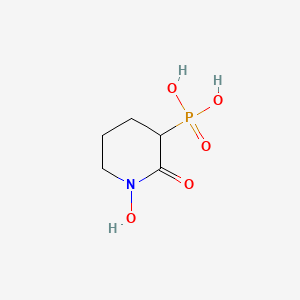

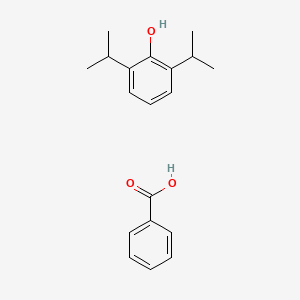

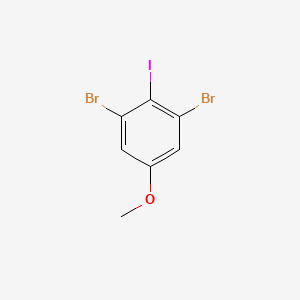

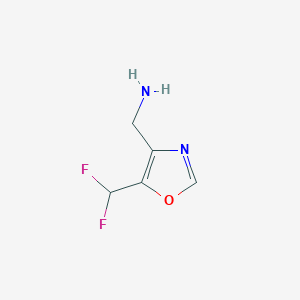

Synthesis routes and methods

Procedure details

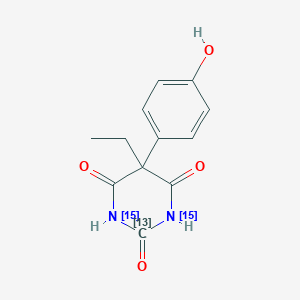

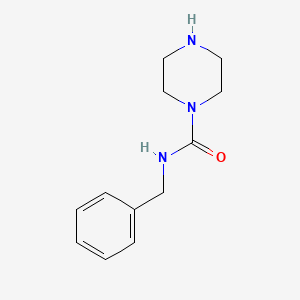

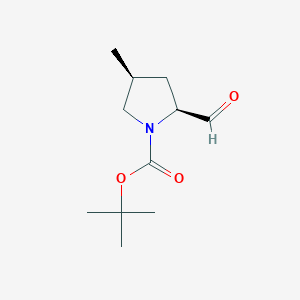

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

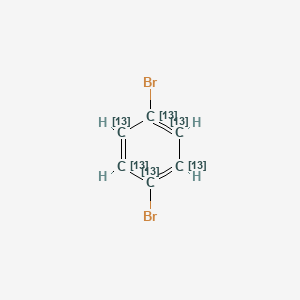

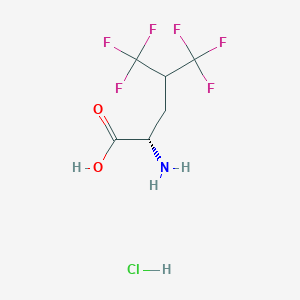

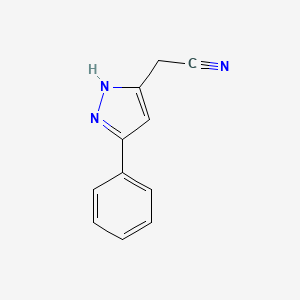

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)